molecular formula C15H21FN2O2 B13535527 Tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate

Tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate

Cat. No.: B13535527
M. Wt: 280.34 g/mol
InChI Key: LTMRWHLACNGEAE-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a fluorophenyl group, and a piperazine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate typically involves the reaction of 2-fluoroaniline with tert-butyl piperazine-1-carboxylate. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards certain targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties and enhances its biological activity. This makes it a valuable compound for various applications in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C15H21FN2O2

Molecular Weight

280.34 g/mol

IUPAC Name

tert-butyl 2-(2-fluorophenyl)piperazine-1-carboxylate

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3

InChI Key

LTMRWHLACNGEAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=CC=C2F

Origin of Product

United States

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